2-Hydroxycyclohexane-1-sulfonyl chloride
Overview
Description
2-Hydroxycyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 g/mol It is a sulfonyl chloride derivative, characterized by the presence of a hydroxyl group and a sulfonyl chloride group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclohexane-1-sulfonyl chloride typically involves the chlorination of 2-Hydroxycyclohexane-1-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form 2-Hydroxycyclohexane-1-sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-Hydroxycyclohexane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxycyclohexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-Hydroxyethanesulfonyl chloride: Similar in structure but with an ethane backbone instead of a cyclohexane ring.
Cyclohexane-1-sulfonyl chloride: Lacks the hydroxyl group present in 2-Hydroxycyclohexane-1-sulfonyl chloride.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the cyclohexane ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
2-hydroxycyclohexane-1-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6,8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWZMBYQSLXBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-61-4 | |
Record name | 2-hydroxycyclohexane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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